5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfonyl and bromomethyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylsulfonyl group, and the bromomethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromomethyl and phenylsulfonyl groups. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The sulfonyl group in the phenylsulfonyl group is also a good leaving group, which could undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile .Scientific Research Applications
1. Role in Cognitive Disorders Treatment
5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole derivatives have been researched for their potential in treating cognitive disorders. Compounds like 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole have shown potent in vitro binding affinity and selectivity for the 5-HT6 receptor, a target associated with cognitive functions (Nirogi et al., 2016).
2. Crystallographic Studies
Studies have also focused on the crystal structure of compounds similar to 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, providing insights into their molecular arrangements and potential interactions. For instance, the analysis of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde explored its crystal packing and interactions (Sakthivel et al., 2006).
3. Synthesis of Novel Derivatives
Research on 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole includes the synthesis of novel derivatives, like 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting the versatility of this compound in creating new molecules with potential applications (Gao Zhao-chan, 2013).
4. Potential Alzheimer's Disease Treatment
Some derivatives of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, such as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, have been identified as clinical candidates for treating cognitive disorders like Alzheimer's disease due to their high affinity and selectivity for the 5-HT6 receptor (Nirogi et al., 2017).
5. Chemical Reactions and Synthesis Methods
The compound has been involved in various chemical reactions, such as Diels-Alder reactions, demonstrating its utility in organic synthesis. For example, studies on Diels-Alder reactions of in situ generated N-Benzoylindolo-2,3-quinodimethane with carbodienophiles have involved similar structures (Pindur & Haber, 1993).
6. Molecular Structure Analysis
Analysis of the molecular structure and interactions of related compounds, such as 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole, has been conducted, offering a deeper understanding of the molecular dynamics and potential reactivity of these compounds (Karthikeyan et al., 2011).
7. Study of Derivatives and Analogues
Research includes the synthesis and study of various derivatives and analogues, exploring their properties and potential applications in various fields, such as medicinal chemistry (Jasinski et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-5-(bromomethyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKKLRCOPTNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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